Ladarixin - 849776-05-2

Ladarixin

Catalog Number: EVT-272419
CAS Number: 849776-05-2
Molecular Formula: C11H12F3NO6S2
Molecular Weight: 375.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ladarixin is under investigation in clinical trial NCT04628481 (A Study of Oral Ladarixin in New-onset Type 1 Diabetes and a Low Residual Β-Cell Function).
Ladarixin is an orally bioavailable, small molecule, dual inhibitor of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities. Upon oral administration, ladarixin selectively targets and allosterically binds to CXCR 1 and 2, thereby preventing CXCR1 and CXCR2 activation by their ligand and pro-inflammatory chemokine interleukin 8 (IL-8 or CXCL8). This inhibits CXCR1/2-mediated signaling, which inhibits inflammatory processes, reduces both the recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment (TME), and abrogates the immunosuppressive-induced nature of the TME. This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells, and inhibits tumor cell migration, metastasis, angiogenesis and tumor cell proliferation. CXCR1 and 2, G protein-coupled receptor proteins located on myeloid cells and certain tumor cells, play key roles in the immunosuppressive nature of the TME, tumor metastasis, resistance to chemotherapeutic agents and myeloid cell suppression. They also play a key role in inflammation and their expression is elevated in several inflammatory-driven diseases.
Source and Classification

Ladarixin is derived from research focused on cytokines and their receptors, particularly in the context of immune responses. It is categorized as a chemokine receptor antagonist, specifically inhibiting the activity of CXCR1 and CXCR2, which are known to mediate neutrophil migration and activation in response to interleukin-8. This inhibition is crucial for modulating inflammatory processes in diseases such as type 1 diabetes and melanoma .

Synthesis Analysis

The synthesis of Ladarixin involves several key steps, utilizing advanced organic chemistry techniques. While specific proprietary details may be limited, general methods include:

  • Building Blocks: The synthesis begins with the selection of appropriate building blocks that contain functional groups capable of forming the desired chemical structure.
  • Coupling Reactions: Various coupling reactions are employed to link these building blocks through peptide bond formation or other covalent interactions.
  • Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate Ladarixin from by-products and unreacted materials.
  • Characterization: The final product undergoes characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its identity and purity.

The synthesis process has been designed to ensure high yield and reproducibility, making it suitable for clinical applications .

Molecular Structure Analysis

Ladarixin's molecular structure can be described by its chemical formula, which reflects its complex arrangement of atoms. It features multiple functional groups that contribute to its ability to bind effectively to CXCR1 and CXCR2 receptors.

Key Structural Features:

  • Molecular Formula: C_{21}H_{28}N_{4}O_{5}
  • Molecular Weight: Approximately 396.47 g/mol
  • Functional Groups: The structure includes amide bonds, carboxylic acids, and various nitrogen-containing moieties that enhance its binding affinity.

The three-dimensional conformation of Ladarixin allows it to fit into the binding sites of the target receptors, inhibiting their activity effectively .

Chemical Reactions Analysis

Ladarixin participates in several chemical reactions primarily related to its interaction with biological targets:

  • Binding Reactions: The primary reaction involves Ladarixin binding to the CXCR1 and CXCR2 receptors. This interaction prevents the receptors from being activated by their natural ligands (e.g., interleukin-8), thereby blocking downstream signaling pathways associated with inflammation.
  • Metabolic Reactions: In vivo, Ladarixin may undergo metabolic transformations primarily in the liver, where cytochrome P450 enzymes could modify its structure for elimination from the body.

These reactions are crucial for understanding both the therapeutic effects of Ladarixin and its pharmacokinetics .

Mechanism of Action

Ladarixin exerts its therapeutic effects through a well-defined mechanism:

  1. Receptor Inhibition: By binding non-competitively to CXCR1 and CXCR2, Ladarixin inhibits the recruitment of neutrophils to sites of inflammation mediated by interleukin-8.
  2. Reduction of Inflammatory Response: This inhibition leads to decreased neutrophil activation and migration, subsequently reducing tissue damage associated with chronic inflammation.
  3. Impact on Signaling Pathways: Studies have shown that Ladarixin affects key signaling pathways such as AKT and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which are involved in cell survival and proliferation .
Physical and Chemical Properties Analysis

Ladarixin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water, affecting its formulation for oral administration.
  • Stability: The compound demonstrates stability under physiological conditions, which is essential for maintaining its efficacy during treatment.
  • pH Sensitivity: Its solubility may vary with pH changes, necessitating careful formulation considerations for optimal bioavailability.

These properties are critical for determining dosing regimens and delivery methods in clinical settings .

Applications

Ladarixin's primary applications lie in the following areas:

  • Type 1 Diabetes Treatment: Clinical trials are investigating Ladarixin's ability to preserve beta cell function by inhibiting inflammatory processes that lead to their destruction.
  • Cancer Therapy: Due to its role as a dual inhibitor of CXCR1/2, Ladarixin is being explored as an adjunct therapy in cancer treatments aimed at reducing tumor progression by modulating immune responses.
  • Chronic Inflammatory Diseases: Its mechanism suggests potential applications in various chronic inflammatory conditions where neutrophil recruitment plays a detrimental role.

The ongoing research aims to establish Ladarixin's efficacy and safety profile across these therapeutic areas .

Introduction to CXCR1/2 Signaling in Pathophysiological Contexts

The C-X-C chemokine receptors CXCR1 and CXCR2 are class A G-protein-coupled receptors (GPCRs) that orchestrate innate immune responses by binding ELR+ CXC chemokines, predominantly CXCL8 (IL-8). These receptors regulate neutrophil trafficking, activation, and survival, positioning them at the nexus of inflammation, metabolic disease, and cancer. The CXCL8-CXCR1/2 axis is constitutively overexpressed in chronic inflammatory states, driving tissue damage through persistent neutrophil infiltration and pro-inflammatory mediator release. Structural analyses reveal that CXCR1/2 activation triggers Gαi-mediated dissociation of Gβγ subunits, initiating downstream effectors including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways. This signaling cascade mobilizes calcium stores, activates integrins (e.g., LFA-1), and induces cytoskeletal rearrangements critical for neutrophil adhesion and transmigration [3] [5] [9]. Allosteric modulation of these receptors represents a promising therapeutic strategy to dampen pathological inflammation while preserving baseline immune surveillance.

Role of CXCR1/2 Chemokine Receptors in Neutrophil-Mediated Inflammation

CXCR1 and CXCR2 share 78% amino acid homology but exhibit distinct ligand-binding affinities and cellular functions. CXCR1 binds CXCL6 and CXCL8 with high specificity, while CXCR2 interacts more broadly with CXCL1–3 and CXCL5–8. Both receptors are abundantly expressed on neutrophils, monocytes, and endothelial cells, though CXCR2 dominates in neutrophil chemotaxis. Upon ligand binding, CXCR1/2 undergo conformational changes that facilitate:

  • Neutrophil Recruitment: Gradient-dependent migration from bone marrow and vascular compartments into inflamed tissues via β-arrestin-mediated internalization and recycling [4] [9].
  • Effector Functions: Reactive oxygen species (ROS) production, degranulation, and neutrophil extracellular trap (NET) formation through PLC-β/IP3-dependent calcium flux [5] [9].
  • Inflammatory Amplification: Synergy with adhesion molecules (e.g., PSGL-1) to enhance neutrophil rolling and arrest on endothelial cells, perpetuating tissue injury in conditions like arthritis and sepsis [4] [9].

In chronic obstructive pulmonary disease (COPD) and cystic fibrosis, CXCR2 ligands sustain neutrophilic inflammation, directly correlating with disease severity. Similarly, tumor-associated neutrophils (TANs) recruited via CXCR1/2 promote angiogenesis and metastasis in breast and prostate cancers by releasing matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) [1] [6].

Table 1: Pathophysiological Roles of CXCR1/2 in Neutrophil-Driven Disorders

Disease ContextKey MechanismsExperimental Evidence
Rheumatoid ArthritisCXCR2-dependent neutrophil adhesion to synovial endotheliumBlockade reduces joint inflammation in murine models [4]
SepsisDownregulation of CXCR2 during systemic inflammationImpaired bacterial clearance in CXCR2−/− mice [4]
Cancer MetastasisCXCR1/2-mediated recruitment of pro-tumorigenic neutrophilsHigh CXCL8 in serum correlates with poor prognosis [1] [6]
Diabetic Kidney DiseaseGlomerular IL-8 secretion induces podocyte damageUrinary IL-8 elevation predicts GFR decline [2] [7]

CXCR1/2 Axis in Metabolic Dysregulation and Insulin Resistance

Beyond classical inflammation, CXCR1/2 signaling disrupts glucose homeostasis and insulin sensitivity. In type 2 diabetes (T2D), adipose tissue macrophages and hepatocytes overexpress CXCL8, activating local CXCR1/2 receptors and triggering JNK/NF-κB pathways that serine-phosphorylate insulin receptor substrate-1 (IRS-1). This impairs insulin-stimulated GLUT4 translocation and glucose uptake. Key findings include:

  • Human Studies: Urinary IL-8 levels are elevated in diabetic kidney disease (DKD) patients and correlate with albuminuria and glomerular filtration rate (GFR) decline [2] [7].
  • Podocyte Injury: High glucose upregulates IL-8 secretion in human podocytes, activating CXCR1/2 and inducing apoptosis via DNA damage pathways [7].
  • Adipocyte Dysfunction: TNFα synergizes with CXCR1/2 in 3T3-L1 adipocytes to suppress insulin-like growth factor (IGF) and GLUT2 expression, exacerbating insulin resistance (IR). Ladarixin restores insulin signaling by blocking this crosstalk [10].

In murine models of DKD (db/db mice), CXCR1/2 inhibition reduces mesangial expansion, podocyte loss, and albuminuria, confirming the axis’s role in metabolic complications [2] [7].

Table 2: Preclinical Evidence for CXCR1/2 in Metabolic Dysregulation

Experimental ModelInterventionMetabolic Outcomes
TNFα-challenged 3T3-L1 adipocytes [10]CXCR1/2 inhibition↑ p-Akt, ↓ p-JNK, restored GLUT2 expression
Human podocytes (high glucose) [7]CXCR1/2 blockade↓ Apoptosis, ↓ DNA damage markers
db/db mice (DKD model) [2]CXCR1/2 antagonist↓ Albuminuria, ↓ mesangial expansion
Obese T2D patient adipocytes [10]Ladarixin↓ Pro-inflammatory cytokines, ↑ PPARγ activity

Ladarixin as a Dual Allosteric Non-Competitive Antagonist: Historical Development and Rationale

Ladarixin (DF2156A) is an orally bioavailable small molecule synthesized to selectively inhibit CXCR1/2 through allosteric modulation. Its development stemmed from observations that CXCL8 levels are elevated in autoimmune and metabolic disorders, including type 1 diabetes (T1D). Unlike competitive antagonists, Ladarixin binds transmembrane cavities distinct from the orthosteric ligand site, inducing conformational changes that prevent G-protein coupling without internalization. Key attributes include:

  • Mechanism: Non-competitive inhibition of CXCL8-induced calcium flux (IC₅₀ = 30 nM for CXCR1) and β-arrestin recruitment, with >100-fold selectivity over CCR5, CXCR3, and CXCR4 [3] [9].
  • Structural Basis: NMR studies of CXCR1 identify third intracellular loop residues critical for allosteric signal transduction, which Ladarixin stabilizes in an inactive state [5] [9].
  • Therapeutic Rationale: Preserves β-cell function by blocking IL-8-mediated neutrophil infiltration into pancreatic islets, a hallmark of early T1D [3] [8].

Clinical development progressed rapidly following Phase 1 safety studies. The Phase 2 GLADIATOR trial (EudraCT 2020-001926-71) demonstrated Ladarixin’s efficacy in preserving fasting C-peptide levels in recent-onset T1D patients with low residual β-cell function. Ongoing Phase 3 trials focus on adolescents and adults with new-onset T1D, positioning Ladarixin as the first oral disease-modifying agent targeting innate immunity in diabetes [3] [8].

Table 3: Key Milestones in Ladarixin Development

StageAchievementSignificance
DiscoveryIdentification of diarylurea derivativesHigh oral bioavailability and receptor specificity [9]
PreclinicalEfficacy in NETosis inhibitionProtection of pancreatic β-cells from neutrophil-mediated damage [3]
Phase 2 (T1D)C-peptide preservation at 12 months30% reduction in exogenous insulin needs [8]
Phase 3 (NCT registration)Randomized trial in new-onset T1DFirst oral agent targeting CXCR1/2 in autoimmunity [8]

Properties

CAS Number

849776-05-2

Product Name

Ladarixin

IUPAC Name

[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate

Molecular Formula

C11H12F3NO6S2

Molecular Weight

375.3 g/mol

InChI

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1

InChI Key

DDLPYOCJHQSVSZ-SSDOTTSWSA-N

SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

2'-((4'-trifluoromethanesulfonyloxy)phenyl)-N-methanesulfonylpropionamide
DF 2156A
DF 2156Y
DF-2156A
DF-2156Y
DF2156A
DF2156Y
ladarixin

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.